molecular formula C16H19N3O3 B2979133 (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide CAS No. 1356808-04-2

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide

Cat. No. B2979133
CAS RN: 1356808-04-2
M. Wt: 301.346
InChI Key: CODZOZKSMWSVPI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the double bond and the amide group. The electron withdrawing nature of the nitrile group could also influence the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amide and nitrile could make this compound relatively polar, which would influence its solubility and boiling/melting points .

Scientific Research Applications

Cancer Stem Cells Targeting

Research shows that certain enaminone derivatives, similar in structure to the compound , have been evaluated for their antitumor activity against cancer stem cells. For example, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) synthesized and tested various enaminone derivatives, finding that most compounds were active against side population cancer stem cells. This indicates potential applications of similar compounds in cancer therapy, specifically targeting cancer stem cells.

Anticonvulsant Properties

Enaminone compounds have been studied for their anticonvulsant properties. A study by Kubicki, Bassyouni, & Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. Their findings contribute to understanding the structure-activity relationship of enaminones, which can be crucial for designing effective anticonvulsant drugs.

Solar Cell Efficiency

The efficiency of solar cells can be influenced by compounds like (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide. A study by Robson et al. (2013) on donor-acceptor organic dyes, which have similar structural characteristics, demonstrated their effectiveness in solar cell devices. This suggests potential applications of enaminone-based compounds in improving solar cell technologies.

Anticancer Agents Design

Functionalized amino acid derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, Kumar et al. (2009) developed a series of such derivatives, which showed promising cytotoxicity in various cancer cell lines. This indicates the potential for designing new anticancer agents using structurally similar compounds.

Development of Novel Pharmacophores

Compounds structurally related to (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide could be used in developing novel pharmacophores for anticancer and anti-inflammatory agents. Research by Rahmouni et al. (2016) synthesized and evaluated a series of pyrazolopyrimidines derivatives, showing their potential in this regard.

Photoluminescent Material Development

The electrooxidation of compounds similar to the one has been studied for the development of photoluminescent materials. Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, leading to the formation of photoluminescent oligoaminothiophenes.

Safety and Hazards

Without specific data, it’s hard to say for certain, but many compounds with nitrile groups can be hazardous and should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in synthetic chemistry .

properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-10-19(11-9-17)16(21)8-5-13-3-6-14(7-4-13)22-12-15(18)20/h3-8H,2,10-12H2,1H3,(H2,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODZOZKSMWSVPI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C=CC1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(carbamoylmethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide

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